molecular formula C25H24N4O6 B12769604 Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate CAS No. 59572-08-6

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate

Cat. No.: B12769604
CAS No.: 59572-08-6
M. Wt: 476.5 g/mol
InChI Key: QNPOJNIPFCNZLZ-UHFFFAOYSA-N
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Description

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate typically involves multiple steps. The process begins with the preparation of the pyridine ring, followed by the introduction of the cyano group and the azo linkage. The final step involves the formation of the carbonate ester. The reaction conditions often require the use of catalysts, specific temperatures, and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid,3-[2-(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)diazenyl]
  • Butanedioic acid, 3-[[5-cyano-1,6-dihydro-2-hydroxy-1‑(3‑methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]phenyl 2‑methoxyethyl ester

Uniqueness

Benzyl 3-((5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridyl)azo)phenyl carbonate is unique due to its specific structural features, such as the benzyl group and the azo linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

59572-08-6

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

benzyl [3-[[5-cyano-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]phenyl] carbonate

InChI

InChI=1S/C25H24N4O6/c1-17-21(15-26)23(30)29(12-7-13-33-2)24(31)22(17)28-27-19-10-6-11-20(14-19)35-25(32)34-16-18-8-4-3-5-9-18/h3-6,8-11,14,30H,7,12-13,16H2,1-2H3

InChI Key

QNPOJNIPFCNZLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCCOC)N=NC2=CC(=CC=C2)OC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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